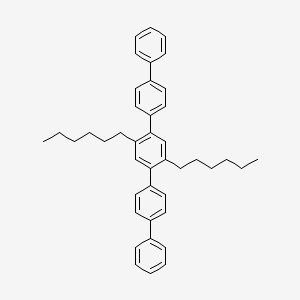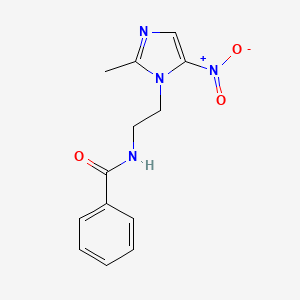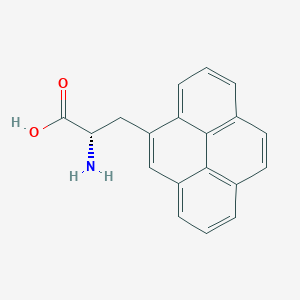
(S)-2-Amino-3-(pyren-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(pyren-4-yl)propanoic acid is an amino acid derivative where the amino group is attached to the second carbon of a propanoic acid chain, and a pyrene moiety is attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(pyren-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyrene, a polycyclic aromatic hydrocarbon.
Functionalization: Pyrene is functionalized to introduce a suitable leaving group, such as a bromine atom, at the 4-position.
Coupling Reaction: The functionalized pyrene undergoes a coupling reaction with an appropriate amino acid derivative, such as (S)-2-amino-3-bromopropanoic acid, under conditions that promote the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The pyrene moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety may yield pyrenequinones, while substitution reactions can introduce various functional groups onto the amino acid backbone.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(pyren-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the study of protein-ligand interactions and enzyme mechanisms.
Industry: It is used in the production of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(pyren-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrene moiety can intercalate into DNA or interact with aromatic amino acid residues in proteins, affecting their function. The amino acid backbone allows for incorporation into peptides and proteins, influencing their structure and activity.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Amino-3-(naphthalen-2-yl)propanoic acid: Similar structure but with a naphthalene moiety instead of pyrene.
(S)-2-Amino-3-(phenyl)propanoic acid: Contains a phenyl group instead of pyrene.
(S)-2-Amino-3-(anthracen-9-yl)propanoic acid: Features an anthracene moiety.
Uniqueness: (S)-2-Amino-3-(pyren-4-yl)propanoic acid is unique due to the presence of the pyrene moiety, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring fluorescence or electronic conductivity.
Eigenschaften
Molekularformel |
C19H15NO2 |
|---|---|
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
(2S)-2-amino-3-pyren-4-ylpropanoic acid |
InChI |
InChI=1S/C19H15NO2/c20-16(19(21)22)10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)18(12)17(11)13/h1-9,16H,10,20H2,(H,21,22)/t16-/m0/s1 |
InChI-Schlüssel |
KPVFGFLOYCKUMP-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


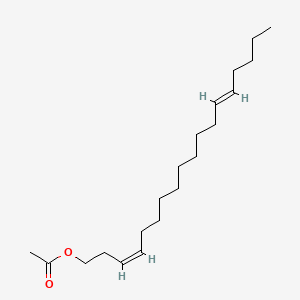
![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
![7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15218901.png)
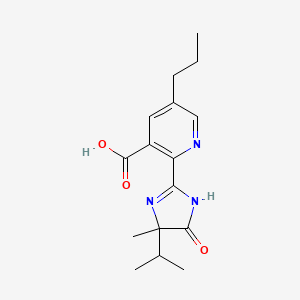
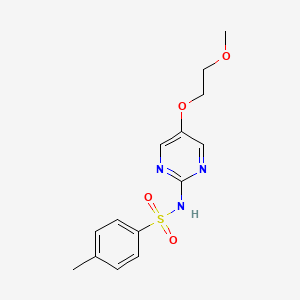
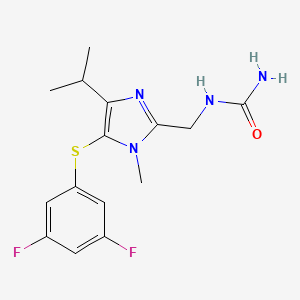
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)
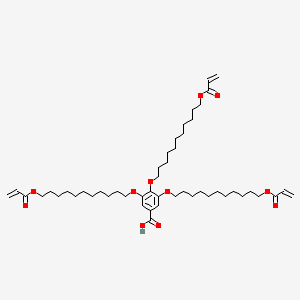
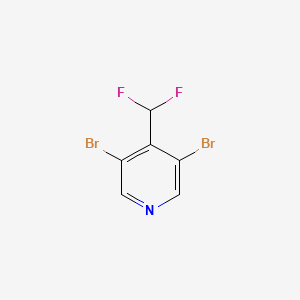
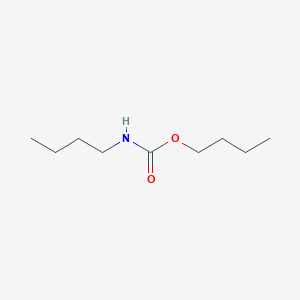
![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)
